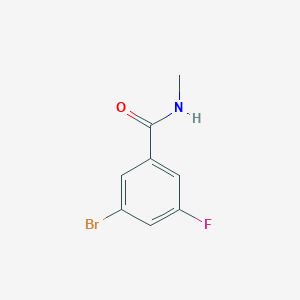

3-bromo-5-fluoro-N-methylbenzamide

Vue d'ensemble

Description

3-Bromo-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO . It is a derivative of N-Methylbenzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-N-methylbenzamide is1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-5-fluoro-N-methylbenzamide is 232.05 . Further physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Pharmacology Research

3-bromo-5-fluoro-N-methylbenzamide has potential applications in pharmacology due to its structural similarity to other benzamide derivatives known to act as enzyme inhibitors . Its unique halogenated aromatic structure could be exploited to study interactions with various biological targets, potentially leading to the development of new therapeutic agents.

Chemical Synthesis

In synthetic chemistry, 3-bromo-5-fluoro-N-methylbenzamide can serve as a building block for complex molecules. It can undergo various chemical reactions, such as nucleophilic substitution or coupling reactions, to create diverse chemical entities for further research .

Environmental Studies

The environmental impact of halogenated compounds is a significant area of study. Research into the degradation, bioaccumulation, and ecological effects of 3-bromo-5-fluoro-N-methylbenzamide can provide insights into safer chemical design and environmental risk assessment .

Industrial Applications

While specific industrial applications for 3-bromo-5-fluoro-N-methylbenzamide are not well-documented, related benzamide compounds are used in various industries, ranging from agrochemicals to dyes. Research into its unique properties could open up new industrial uses .

Medical Research

Given its structural features, 3-bromo-5-fluoro-N-methylbenzamide may be investigated for its potential medical applications. It could be used in the design of diagnostic agents or as a precursor for radiolabeled compounds used in imaging .

Safety and Regulations

Understanding the safety profile and regulatory requirements of 3-bromo-5-fluoro-N-methylbenzamide is crucial for its handling and application in various fields. Research into its toxicological properties and compliance with safety standards is necessary for its responsible use .

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue .

Mode of Action

It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

If it acts similarly to n-methylbenzamide, it may inhibit pde10a, potentially affecting cyclic nucleotide signaling in brain tissue .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

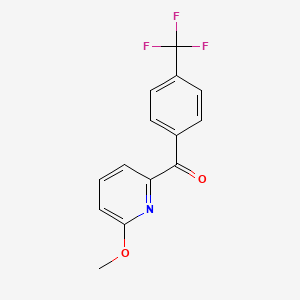

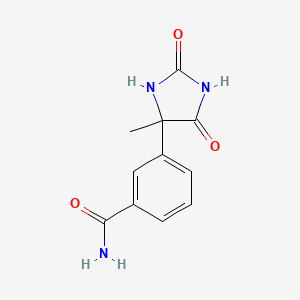

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

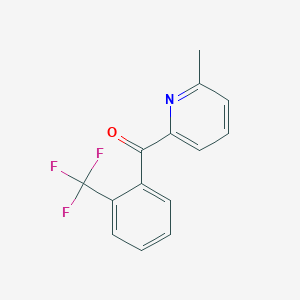

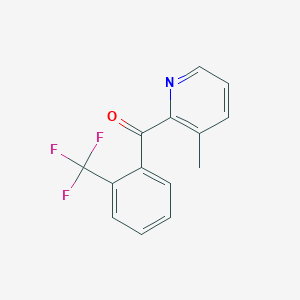

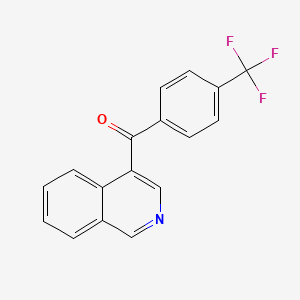

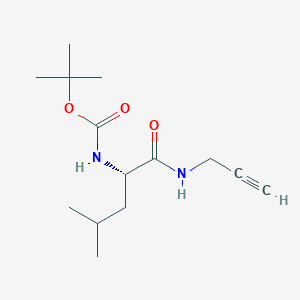

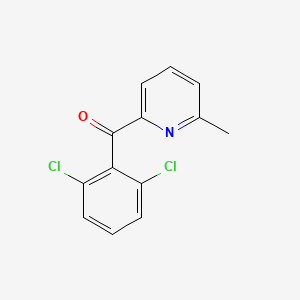

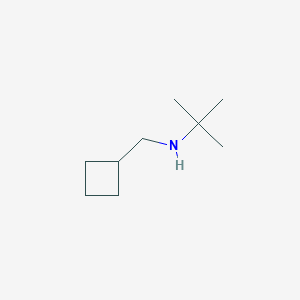

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)